N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride
Description
Background of Trifluoroethyl-Substituted Piperidine Derivatives
The development of trifluoroethyl-substituted piperidine derivatives emerged from the broader exploration of fluorinated heterocyclic compounds, which gained prominence due to their unique chemical and biological properties. These compounds represent a specialized class within organofluorine chemistry, where the introduction of trifluoromethyl or trifluoroethyl groups significantly alters the electronic and steric characteristics of the parent piperidine scaffold. The synthetic pathways leading to such derivatives have been comprehensively surveyed, revealing multiple strategic approaches including ring formation from linear precursors, modification of existing piperidine systems, and cycloaddition methodologies.
The significance of trifluoroethyl substitution in piperidine derivatives lies in the unique properties imparted by the fluorine atoms. The electronegativity of fluorine creates strong carbon-fluorine bonds, leading to enhanced metabolic stability and altered physicochemical properties. Research has demonstrated that these modifications can dramatically influence biological activity, making such compounds valuable in pharmaceutical applications. The synthetic challenges associated with incorporating trifluoroethyl groups into piperidine systems have driven innovation in fluorination methodologies, with researchers developing increasingly sophisticated approaches to achieve selective functionalization.
Comprehensive studies have revealed that trifluoromethyl-substituted piperidine derivatives can be synthesized through various strategic approaches. These include starting from six-membered ring precursors such as pipecolic acid or lactam derivatives through trifluoromethyl group introduction, reduction of pyridine or pyridinone derivatives, ring expansion from five-membered rings like prolinol derivatives, cyclization of linear amines, and cycloaddition reactions between dienes and dienophiles. Each approach offers distinct advantages and limitations, with the choice of method often dictated by the desired substitution pattern and functional group compatibility.
Historical Context of Fluorinated Amide Development
The historical development of fluorinated amides traces back to the early pioneering work in organofluorine chemistry. Alexander Borodin, notably recognized as a composer, is credited with making the first organofluorine compound in 1862 through nucleophilic replacement of halogen atoms by fluoride. However, the actual first synthesis of an organofluorine compound was reported by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. These early developments laid the groundwork for the eventual emergence of fluorinated amide chemistry.
The formation of aryl carbon-fluorine bonds was first accomplished through diazofluorination by Schmitt and colleagues in 1870, followed by improvements by Lenz in 1877. Despite these early achievements, organofluorine chemistry remained relatively undeveloped until the 1920s due to the hazards and difficulties associated with handling highly reactive and corrosive fluorinated reagents. The field experienced significant advancement during the 1920s and 1930s, with key developments including the isolation of carbon tetrafluoride by French chemists Lebeau and Damiens in 1926, and the discovery of the Schiemann reaction in 1927, which provided a reliable method for aromatic fluorination.
The synthesis of fluorinated amides specifically gained momentum during the mid-20th century as researchers developed more sophisticated methodologies for introducing fluorine-containing groups into organic molecules. The challenges associated with synthesizing fluorinated amides stem from the instability of many fluorinated amine intermediates, which are prone to fluoride elimination assisted by the nitrogen lone pair. This inherent instability has necessitated the development of innovative synthetic strategies that can circumvent these decomposition pathways while achieving the desired fluorinated amide products.
Recent advances in fluorinated amide synthesis have focused on developing one-pot methodologies that minimize the handling of unstable intermediates. These approaches often involve the formation of fluorinated hydroxylamine intermediates followed by controlled defluorination processes to yield the desired amide products. The development of such methodologies has expanded the accessibility of fluorinated amides, including those bearing trifluoroethyl substituents, and has contributed to their increased application in medicinal chemistry and materials science.
Position of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride in Organofluorine Chemistry
This compound occupies a distinctive position within the landscape of organofluorine chemistry, representing the convergence of several important structural motifs. The compound exemplifies the successful integration of trifluoroethyl functionality with heterocyclic amide chemistry, addressing longstanding synthetic challenges in the field. The historical difficulty in preparing N-trifluoromethyl and related N-fluoroalkyl amides has made compounds like this particularly significant, as they demonstrate the evolution of synthetic methodologies capable of accessing previously elusive structural targets.
The compound's structural features place it at the intersection of multiple important chemical domains. The piperidine ring system provides a versatile heterocyclic framework that is widely represented in pharmaceutically active compounds, while the trifluoroethyl substituent imparts unique electronic and steric properties that can significantly influence biological activity. The carboxamide linkage serves as a crucial pharmacophore in many therapeutic agents, and its combination with the trifluoroethyl group creates a functional arrangement that is particularly valuable in drug design applications.
From a synthetic perspective, this compound represents the successful application of modern organofluorine chemistry principles. The compound's existence demonstrates the maturation of synthetic methodologies that can reliably introduce trifluoroethyl groups while maintaining the integrity of sensitive functional groups such as amides. This achievement reflects decades of methodological development in fluorination chemistry, including advances in N-fluorinating agents, radical-based fluorination reactions, and controlled defluorination processes.
The compound also illustrates the broader trend toward the development of fluorinated building blocks and intermediates that can serve as versatile synthetic platforms. The availability of such compounds enables further structural elaboration and functional group manipulation, thereby expanding the chemical space accessible to medicinal chemists and materials scientists. The hydrochloride salt formation enhances the compound's utility by improving its handling properties and stability, making it more suitable for use as a synthetic intermediate or research tool.
The positioning of this compound within organofluorine chemistry also reflects the field's evolution toward more sophisticated structural targets. Early organofluorine chemistry focused primarily on simple fluoroalkanes and aromatic fluorides, but the field has progressively expanded to encompass complex heterocyclic systems bearing multiple functional groups. This compound exemplifies this evolution, demonstrating the current capability to access structurally complex fluorinated compounds with precise control over regiochemistry and functional group compatibility.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLVNKMHXSIKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation via Coupling Reagents
One of the most common and effective methods for preparing carboxamide derivatives is the reaction of the corresponding carboxylic acid (piperidine-4-carboxylic acid) or its activated derivative with 2,2,2-trifluoroethylamine in the presence of coupling agents.
- Coupling Agents: Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used to activate the carboxyl group for nucleophilic attack by the amine.
- Base: Triethylamine or similar organic bases are employed to neutralize the acid generated during coupling and to promote reaction progress.
- Solvent: Polar aprotic solvents such as dichloromethane or dimethylformamide facilitate solubility and reaction kinetics.
This approach yields the N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide intermediate, which can be isolated or directly converted to the hydrochloride salt.
Hydrogenolysis and Salt Formation
In some synthetic schemes, intermediates bearing protecting groups or other substituents are subjected to hydrogenolysis using catalysts such as palladium on carbon under hydrogen atmosphere to remove protecting groups or reduce intermediates to the desired amide.
Subsequently, the free amide base is treated with hydrochloric acid (HCl) or other acids (e.g., trifluoroacetic acid) to form the hydrochloride salt, which improves compound stability and crystallinity.
Alternative Synthetic Routes
Patent literature describes methods involving:
- Use of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate as an intermediate for amide formation.
- Stepwise synthesis involving formation of an intermediate amide followed by hydrogenolysis and salt formation.
These methods emphasize mild reaction conditions, fewer synthetic steps, and improved yields compared to traditional routes.
| Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Carboxylic acid activation | EDCI, triethylamine, DCM or DMF, 0–25 °C | Formation of activated ester | 85–95 |
| Amide coupling | 2,2,2-trifluoroethylamine, room temperature | Amide bond formation | 80–90 |
| Hydrogenolysis (if needed) | H2, Pd/C catalyst, room temperature | Deprotection/reduction | 90–95 |
| Salt formation | HCl in dioxane or aqueous solution | Formation of hydrochloride salt | Quantitative |
- The introduction of the trifluoroethyl group significantly affects the basicity of the piperidine nitrogen, which can influence reaction kinetics and product stability.
- Optimization of the pKa via fluorination improves the selectivity and potency of related compounds, suggesting that careful control of reaction conditions is critical for obtaining the desired pharmacological properties.
- The use of coupling reagents like EDCI in combination with bases such as triethylamine has been shown to provide high yields with minimal side products, facilitating scale-up for industrial production.
- The hydrochloride salt form enhances the compound's crystallinity and shelf-life, making it suitable for pharmaceutical applications.
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Direct coupling with EDCI | EDCI, triethylamine, DCM/DMF, 0–25 °C | High yield, straightforward | Requires careful moisture control |
| Use of carbamate intermediates | Phenylmethyl carbamate intermediate, hydrogenolysis | Fewer steps, improved purity | Additional hydrogenation step |
| Salt formation | HCl in dioxane or aqueous solution | Improved stability and handling | Requires acid handling precautions |
The preparation of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is effectively achieved through amide bond formation between piperidine-4-carboxylic acid derivatives and 2,2,2-trifluoroethylamine using carbodiimide coupling agents under mild conditions. Subsequent hydrogenolysis and salt formation steps refine the product quality. These methods are supported by patent literature and peer-reviewed research, highlighting their robustness and suitability for both laboratory synthesis and industrial scale-up. Optimization of reaction parameters, including reagent choice and pH control, is critical for maximizing yield and purity, as well as for tailoring the compound's pharmacological properties.
This comprehensive understanding of preparation methods allows for informed application in pharmaceutical research and development contexts.
Chemical Reactions Analysis
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Medicinal Chemistry
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is explored for its potential therapeutic effects:
- Neurological Disorders : Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating possible applications in treating conditions such as depression and anxiety .
- Anti-inflammatory Activity : Research has shown that this compound can inhibit pro-inflammatory cytokines like TNF-α and IL-6 in cellular models. In vivo studies demonstrate significant reductions in edema comparable to standard NSAIDs .
Biochemical Research
The compound is utilized in proteomics and biochemical assays due to its ability to interact with various proteins and enzymes:
- Enzyme Inhibition Studies : It has been studied for its potential to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting metabolic pathways .
- Protein Interaction Analysis : The unique trifluoroethyl group enhances binding affinity towards certain receptors, making it a candidate for further investigation into receptor-ligand interactions .
Data Tables
Case Study 1: Combination Therapy in Cancer
A study evaluated the efficacy of this compound in combination with established chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a synergistic effect that warrants further investigation.
Case Study 2: Inflammation Models
In vivo studies using carrageenan-induced edema models demonstrated that compounds similar to this compound exhibited significant reductions in inflammation markers. These findings position it as a potential alternative to conventional NSAIDs.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is compared to structurally related piperidine derivatives, focusing on substituent effects, pharmacological activity, and physicochemical properties.
Structural Analogues and Substituent Variations
Key Differences and Trends
Position of Carboxamide Group :
- The 4-position carboxamide in the target compound allows optimal spatial arrangement for hydrogen bonding with biological targets, whereas the 3-position isomer (QD-1406) may exhibit altered binding kinetics due to steric hindrance or reduced accessibility .
Fluorine Substitution: The trifluoroethyl group in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs (e.g., N-(2-hydroxyethyl)piperidine-4-carboxamide). Fluorine’s strong inductive effect reduces the basicity of adjacent amines, improving membrane permeability .
Substituting trifluoroethyl with a 2-fluorophenethyl group (as in ) introduces aromaticity, which may enhance interactions with hydrophobic binding pockets in CNS targets.
Physicochemical and Pharmacokinetic Data
| Property | N-(2,2,2-Trifluoroethyl)piperidine-4-carboxamide HCl | SSR 146977 HCl | QD-1406 |
|---|---|---|---|
| Molecular Weight (g/mol) | 254.66 | 505.96 | 254.66 |
| LogP (Predicted) | 1.8–2.3 | 3.1–3.5 | 1.5–2.0 |
| Solubility | Moderately soluble in DMSO, methanol | Low aqueous solubility | Similar to target |
| Bioactivity | Not fully characterized; research chemical | NK3 antagonist (IC₅₀ = 2.3 nM) | Research chemical |
Biological Activity
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring. This moiety enhances lipophilicity and may influence the pharmacokinetic profile, making it a candidate for various therapeutic applications. The molecular formula is with a molecular weight of approximately 288.74 g/mol.
This compound interacts with specific molecular targets such as enzymes and receptors. The trifluoroethyl group is believed to enhance binding affinity and specificity towards these targets, leading to various biological effects. Notably, research has indicated potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS) .
Interaction with Receptors
Preliminary studies suggest that this compound may modulate neurotransmitter pathways. For instance, it has been shown to influence gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the brain . The modulation of these receptors may have implications for treating neurological disorders.
Pharmacological Effects
Research indicates that this compound exhibits significant biological activity including:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways.
- Receptor Binding : It shows promise in binding to various receptors which could lead to therapeutic effects in conditions like anxiety and depression.
Study 1: CNS Activity
In a study examining the effects on the CNS, this compound was evaluated for its impact on GABA_A receptor modulation. Results indicated that modifications to the piperidine structure could enhance receptor activity significantly. For example, compounds with similar structures displayed varying potencies in modulating GABA_A currents .
Study 2: Anti-inflammatory Potential
Another investigation focused on the compound’s role as a Janus kinase inhibitor. This study highlighted its potential application in treating autoimmune diseases by selectively inhibiting specific kinases involved in inflammatory responses . The presence of the trifluoroethyl group was noted to improve selectivity compared to other compounds.
Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride, and what parameters critically affect yield?
Methodological Answer: The synthesis typically involves amide bond formation between piperidine-4-carboxylic acid derivatives and 2,2,2-trifluoroethylamine. Key steps include:
- Activation of the carboxyl group : Use carbodiimides (e.g., EDC or DCC) with coupling agents like HOBt to minimize racemization .
- Reaction conditions : Conduct reactions in anhydrous acetonitrile or dichloromethane under inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
- Critical parameters : Maintain pH control during salt formation (HCl gas or concentrated HCl in ether), and optimize stoichiometry (1:1.2 molar ratio of acid to amine) to maximize yield .
Q. Which analytical techniques are most effective for characterizing the hydrochloride salt form?
Methodological Answer:
- X-ray crystallography : Resolve crystal structure to confirm salt formation and hydrogen-bonding patterns (e.g., Cl⁻ counterion interactions) .
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃; the trifluoroethyl group’s CF₃ triplet appears at ~120 ppm in ¹³C NMR .
- HPLC-MS : Confirm purity (>95%) via reverse-phase C18 column (mobile phase: 0.1% TFA in H₂O/ACN) and ESI-MS for molecular ion verification (e.g., [M+H]⁺) .
Q. What are the stability and storage recommendations for this compound?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent deliquescence and degradation .
- Handling : Use nitrile gloves and fume hoods to avoid moisture absorption; avoid contact with strong oxidizers (e.g., peroxides) .
- Stability monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., free base formation) .
Advanced Research Questions
Q. How does the trifluoroethyl group influence pharmacokinetic properties such as bioavailability and metabolic stability?
Methodological Answer:
- Lipophilicity : The CF₃ group increases logP by ~0.5–1.0 units, enhancing membrane permeability but potentially reducing aqueous solubility .
- Metabolic resistance : Fluorine’s electronegativity stabilizes adjacent bonds (C-F), slowing oxidative metabolism by cytochrome P450 enzymes. Assess via in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
- Conformational effects : The trifluoroethyl group’s steric bulk may restrict rotational freedom, favoring bioactive conformations. Validate via molecular dynamics simulations .
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity validation : Reanalyze batches via quantitative NMR (qNMR) or LC-HRMS to rule out impurities (>98% purity required for reliable bioassays) .
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed pH, temperature) using validated cell lines (e.g., HEK293 for receptor binding) .
- Orthogonal assays : Cross-validate IC₅₀ values using SPR (surface plasmon resonance) and fluorescence polarization assays to minimize false positives .
Q. What strategies optimize solubility for in vivo studies without compromising activity?
Methodological Answer:
- Salt selection : Hydrochloride salts improve aqueous solubility (e.g., 5–10 mg/mL in PBS) compared to free bases .
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations to enhance solubility in preclinical models .
- Prodrug derivatives : Synthesize ester prodrugs (e.g., acetylated piperidine) for improved absorption, with enzymatic cleavage in target tissues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
